![molecular formula C19H22ClNO2 B2447467 4-(4-chlorophenoxy)-N-[4-(propan-2-yl)phenyl]butanamide CAS No. 432494-92-3](/img/structure/B2447467.png)
4-(4-chlorophenoxy)-N-[4-(propan-2-yl)phenyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-chlorophenoxy)-N-[4-(propan-2-yl)phenyl]butanamide, also known as CB-13, is a synthetic cannabinoid compound that has been studied for its potential use in scientific research. It is a member of the butanamide family of compounds and has been shown to have a high affinity for the CB1 and CB2 receptors in the human body.
Scientific Research Applications
Tyrosinase and Melanin Inhibition for Depigmentation
Research has demonstrated the synthesis and biological evaluation of derivatives related to 4-(4-chlorophenoxy)-N-[4-(propan-2-yl)phenyl]butanamide for their potential as tyrosinase and melanin inhibitors. These compounds, synthesized through a series of chemical reactions, showed significant biological activity against mushroom tyrosinase in vitro. Among the synthesized compounds, one exhibited the highest inhibitory potential, suggesting its potential application in developing depigmentation drugs with minimal side effects. This research highlights the compound's application in addressing hyperpigmentation disorders by inhibiting melanin formation (Raza et al., 2019).
Anticonvulsant Activity
Another significant application is in the synthesis of new hybrid compounds derived from similar structures, demonstrating potent anticonvulsant activity. These compounds, designed by combining chemical fragments from known antiepileptic drugs, were tested across various preclinical seizure models. The study found that some derivatives displayed broad spectra of anticonvulsant activity, showcasing their potential as new therapeutic agents for epilepsy treatment without significant motor coordination impairment (Kamiński et al., 2015).
Urease Inhibition
Further research into indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides, which share a structural resemblance, revealed their application as potent urease inhibitors. Through a comprehensive synthesis process, these compounds were evaluated for their inhibitory potential against the urease enzyme, showing significant inhibitory activity. This suggests their utility in designing therapeutic agents for diseases where urease activity is a contributing factor, backed by both experimental and in silico data (Nazir et al., 2018).
Analytical Chemistry and Environmental Monitoring
Additionally, there's research on the quantitation of chlorophenoxy acid herbicides, which are structurally related compounds, using high-performance liquid chromatography with coulometric detection. This method demonstrates high selectivity and sensitivity, making it suitable for tracing levels of such pesticides in ground and drinking water. The methodology developed could potentially be adapted for environmental monitoring of compounds structurally related to 4-(4-chlorophenoxy)-N-[4-(propan-2-yl)phenyl]butanamide, providing a tool for assessing environmental pollution and ensuring public health safety (Wintersteiger et al., 1999).
properties
IUPAC Name |
4-(4-chlorophenoxy)-N-(4-propan-2-ylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO2/c1-14(2)15-5-9-17(10-6-15)21-19(22)4-3-13-23-18-11-7-16(20)8-12-18/h5-12,14H,3-4,13H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDLRVZPHMZBGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CCCOC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenoxy)-N-[4-(propan-2-yl)phenyl]butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethylphenyl)-2-[3-(4-fluorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2447384.png)
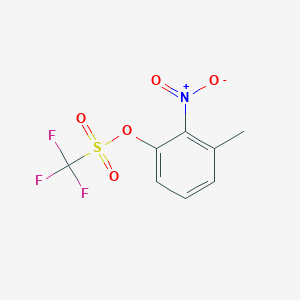
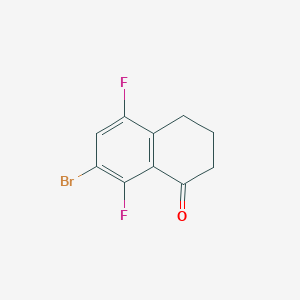
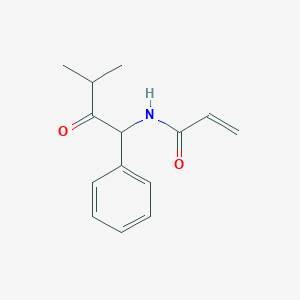
![2-(butylsulfanyl)-8,8-dimethyl-5-(5-methylfuran-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2447391.png)
![N-(3,4-dimethoxyphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyridazin-3-yl}thio)acetamide](/img/structure/B2447392.png)
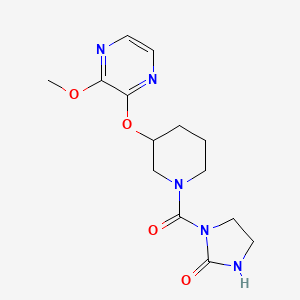
![7-Chloro-3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2447394.png)
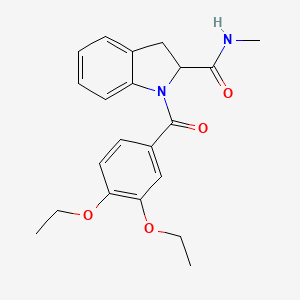
![3-{2-[1-(4-nitrophenyl)-4-piperidinylidene]hydrazino}-2(1H)-quinoxalinone](/img/structure/B2447396.png)
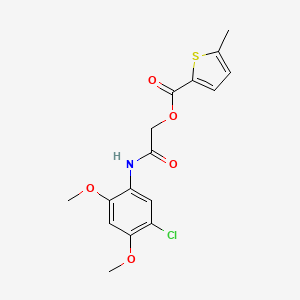
![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-isoquinolin-1-ylmethanone](/img/structure/B2447405.png)
![6-Acetyl-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B2447406.png)
![2-(3-(3,5-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2447407.png)